molecular formula C5H4IN5 B595626 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 162791-82-4

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No. B595626
CAS RN: 162791-82-4
M. Wt: 261.026
InChI Key: YURNROUZWRPFAP-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a chemical compound with the molecular formula C5H4IN5 . It is used as a reagent in the discovery and preparation of CHMFL-FLT3-122, a potent and orally available FLT3 kinase inhibitor for FLT3-ITD positive acute myeloid leukemia .


Molecular Structure Analysis

The molecular structure of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine can be represented by the SMILES string Nc1ncnc2[nH]nc(I)c12 .


Physical And Chemical Properties Analysis

The empirical formula of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine is C5H4IN5 and its molecular weight is 261.02 .

Scientific Research Applications

Synthesis and Biological Evaluation

Synthetic Approaches

The synthesis of derivatives of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine has been a significant area of interest due to their broad spectrum of biological activities. For example, N-alkylated pyrazolo[3,4-d]pyrimidine analogs have been synthesized and evaluated for their inhibition properties against acetylcholinesterase (AChE) and carbonic anhydrase (hCA) (Aydin, Anil, & Demir, 2021).

Biological Activities

The derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. For instance, pyrazolo[1,5-a]pyrimidin-7-amines have been reported as potent inhibitors of mycobacterial ATP synthase, offering a new avenue for the treatment of Mycobacterium tuberculosis (Sutherland et al., 2022).

Anticancer and Antimicrobial Applications

Anticancer Agents

The synthesis and evaluation of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs as mTOR inhibitors demonstrated their potential as anticancer agents (Reddy et al., 2014).

Antimicrobial Potential

New pyrazolo[1,5-a]pyrimidine derivatives have shown significant antibacterial activity, highlighting their potential in combating bacterial infections (Beyzaei et al., 2017).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification system, and the signal word is "Warning" .

Future Directions

The compound has been used in the development of a potent and selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), which could potentially block the transmission of malaria to mosquitoes .

properties

IUPAC Name

3-iodo-2H-pyrazolo[4,3-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN5/c6-4-2-3(10-11-4)5(7)9-1-8-2/h1H,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURNROUZWRPFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2C(=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738495
Record name 3-Iodo-2H-pyrazolo[4,3-d]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162791-82-4
Record name 3-Iodo-2H-pyrazolo[4,3-d]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-IODO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-AMINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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